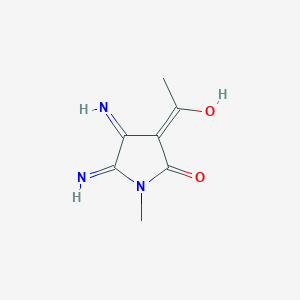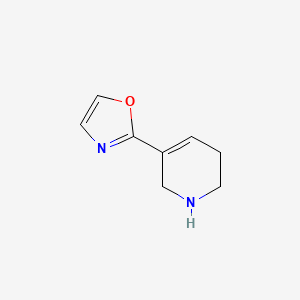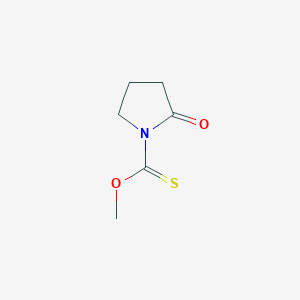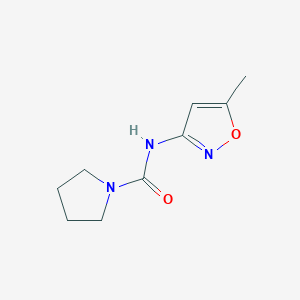
Ascleposide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascleposide E is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the roots of Aucklandia lappa Decne, a plant traditionally used in herbal medicine . This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ascleposide E involves several steps, starting with the extraction of the compound from the roots of Aucklandia lappa Decne. The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The synthetic route typically involves the use of chromatography techniques to purify the compound to a high degree of purity (≥98%) .
Industrial Production Methods
Industrial production of this compound is primarily focused on extraction from natural sources due to the complexity of its chemical structure. The roots of Aucklandia lappa Decne are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic methods to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Ascleposide E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Ascleposide E exerts its effects through several molecular targets and pathways:
Cyclin B1/CDK1 Inhibition: This compound inhibits the cyclin B1/CDK1 complex, leading to cell cycle arrest and inhibition of cancer cell proliferation.
Na+/K±ATPase Internalization: The compound induces internalization of Na+/K±ATPase, disrupting ion balance and leading to cell death in cancer cells.
Tubulin Acetylation: This compound promotes tubulin acetylation, which affects microtubule dynamics and inhibits cancer cell migration and invasion.
Vergleich Mit ähnlichen Verbindungen
Ascleposide E is unique among sesquiterpene lactones due to its specific molecular structure and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anticancer properties, but with a different mechanism of action.
Artemisinin: Known for its antimalarial activity, artemisinin also exhibits anticancer properties but targets different molecular pathways.
Costunolide: Similar in structure to this compound, costunolide has shown anti-inflammatory and anticancer activities.
This compound stands out due to its dual mechanism of action involving both cyclin B1/CDK1 inhibition and Na+/K±ATPase internalization, making it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C19H32O8 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChI-Schlüssel |
FUGMJWOONJABQQ-QUQGRMMRSA-N |
Isomerische SMILES |
CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
Kanonische SMILES |
CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)




![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)


![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)



